molecular formula C8H9ClN2O B7776388 6-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-4-one

6-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-4-one

Cat. No.: B7776388
M. Wt: 184.62 g/mol
InChI Key: QAQUTJMSBGEFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol . This compound has the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol involves several steps:

    Cyclopropylation: The initial step involves the cyclopropylation of a suitable pyrimidine precursor.

    Chloromethylation: The next step is the chloromethylation of the cyclopropylpyrimidine intermediate.

    Hydroxylation: Finally, the compound undergoes hydroxylation to yield 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can also be reduced under specific conditions to yield reduced forms.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol include:

  • 6-(Bromomethyl)-2-cyclopropylpyrimidin-4-ol
  • 6-(Iodomethyl)-2-cyclopropylpyrimidin-4-ol
  • 6-(Hydroxymethyl)-2-cyclopropylpyrimidin-4-ol

Uniqueness

What sets 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol apart from its similar compounds is its specific reactivity due to the presence of the chloromethyl group. This group makes it particularly useful in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Additionally, its cyclopropyl ring imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQUTJMSBGEFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=O)C=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=O)C=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.